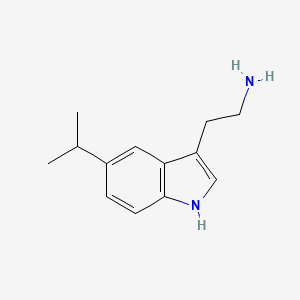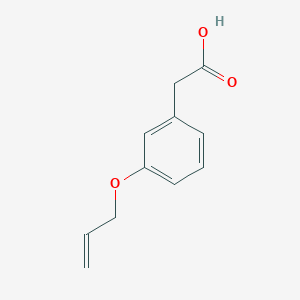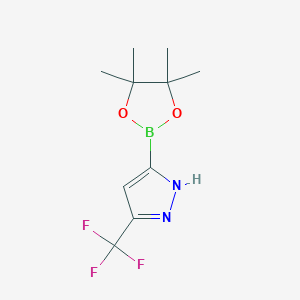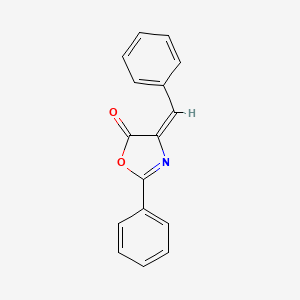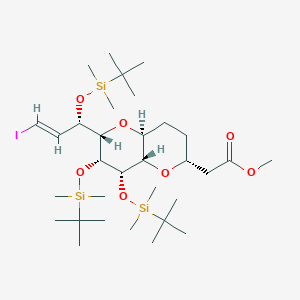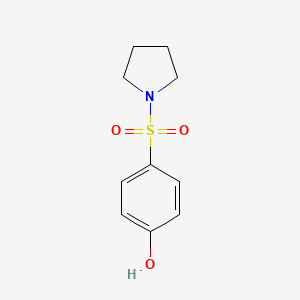
4-(1-Pyrrolidinylsulfonyl)-phenol
Overview
Description
The compound “4-(1-Pyrrolidinylsulfonyl)phenylmethanamine” is an organic molecule with the linear formula C11H16N2O2S . It’s part of a class of organic molecules that are extensively studied for their potential in various applications, including pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “4-(1-Pyrrolidinylsulfonyl)phenylmethanamine” is represented by the linear formula C11H16N2O2S . Understanding the spatial arrangement of atoms is crucial for predicting the behavior of such compounds.
Chemical Reactions Analysis
The chemical reactivity and interaction of similar compounds with biological targets have been demonstrated in the pharmacological characterization of a kappa-opioid receptor antagonist.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Compounds structurally related to 4-(1-Pyrrolidinylsulfonyl)-phenol, such as 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The synthesis of these compounds involves new protocols and their properties are confirmed through various spectroscopic and crystallography techniques. Studies indicate that these compounds exhibit significant anti-inflammatory and anticancer activities, suggesting their potential as templates for developing new therapeutic agents (Zulfiqar et al., 2021).
Catalysis and Organic Synthesis
Related research has explored the use of pyridine derivatives as catalysts in organic synthesis, highlighting the versatility of nitrogen-containing phenols in facilitating chemical transformations. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been identified as a recyclable catalyst for the acylation of alcohols and phenols, demonstrating the potential of pyridine and pyrrolidine derivatives in synthetic chemistry (Liu et al., 2014).
Material Science and Nanotechnology
Compounds with pyrrolidinyl groups have been explored for their applications in material science, particularly in the development of novel polymers and nanomaterials. The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol, for instance, reveal its potential in creating materials with unique properties such as enhanced thermal stability and antimicrobial activity (Kaya et al., 2006).
Electrochemical Applications
Another area of application is in the modification of electrodes for improved electrochemical sensing and catalysis. Research into the modification of carbon electrodes with ferrocene derivatives, including phenol-based compounds, has shown enhanced electron transfer capabilities and stability, broadening the scope of applications in biosensing and catalytic processes (Razumien et al., 2003).
Mechanism of Action
While the exact mechanism of action for “4-(1-Pyrrolidinylsulfonyl)-phenol” is not known, a compound known as Neramexane, which is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, has been shown to have potential therapeutic effects in various neurological disorders.
Safety and Hazards
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-3-5-10(6-4-9)15(13,14)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYZISDEPUMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

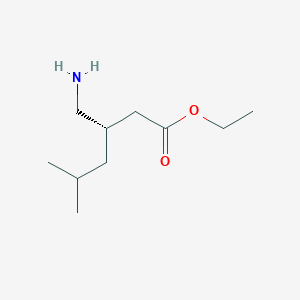
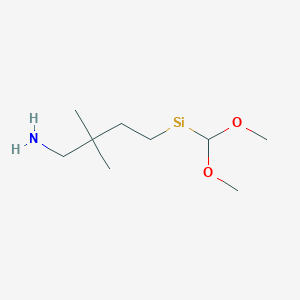

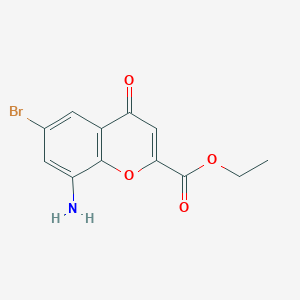

![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
